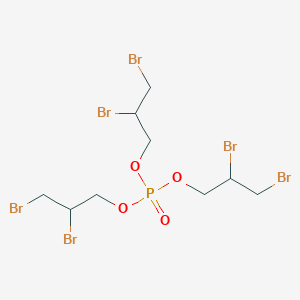
Tris(2,3-dibromopropyl) phosphate
Overview
Description
Tris(2,3-dibromopropyl) phosphate is a chemical that was once widely used as a flame retardant in plastics and textiles . It is a viscous pale yellow liquid and is also known by other names such as Fyrol HB 32 .
Synthesis Analysis
The industrial synthesis of Tris(2,3-dibromopropyl) phosphate involves two main steps . First, allyl alcohol is brominated at 10-15°C to produce 2,3-dibromopropanol. The 2,3-dibromopropanol is then added to benzene, dissolved, and reacted with anhydrous aluminum chloride catalyst and phosphorus oxychloride at 40°C to obtain the product .Molecular Structure Analysis
The molecular formula of Tris(2,3-dibromopropyl) phosphate is C9H15Br6O4P . It has a molar mass of 697.613 g/mol .Chemical Reactions Analysis
Tris(2,3-dibromopropyl) phosphate is stable at temperatures up to 392-482°F . Major decomposition begins at 586°F . It is hydrolyzed by acids and bases .Physical And Chemical Properties Analysis
Tris(2,3-dibromopropyl) phosphate is insoluble in water . It has a density of 2.24 g/cm³ . The flash point is greater than 110 °C (230 °F) .Scientific Research Applications
- TDBrPP has been widely employed as a flame retardant in materials such as polyurethane foams, polystyrene, paints, carpets, and sheets . Its ability to slow down the spread of flames makes it valuable for enhancing fire safety in these applications.
- Researchers use TDBrPP as a quality control reagent in GC-MS analysis. Its known properties and stability allow it to serve as a reference compound for accurate mass measurements .
- Despite being banned or restricted in many countries, TDBrPP persists in the environment. Studies have detected it in house dust, seawater, and even Arctic rivers . Monitoring its presence helps assess environmental contamination and potential risks.
- TDBrPP has been classified as a group 2A agent by the World Health Organization (WHO) and the International Agency for Research on Cancer (IARC). It is mutagenic in bacteria and causes genetic damage in mammalian cells, Drosophila melanogaster, and mice . Investigating its effects on living organisms is crucial for understanding its health implications.
- TDBrPP gained attention as a replacement for BDEs, which were phased out due to environmental concerns. Researchers study its fate and behavior in the environment to assess its overall impact .
- Recent research involves measuring Kpw for TDBrPP in silicone rubber, allowing quantitative estimation of its freely dissolved concentrations in water. This method aids in assessing its mobility and potential exposure .
- Understanding TDBrPP’s toxicity, persistence, and potential health risks informs safety assessments for industrial processes and consumer products where it may still be present .
- Regulatory bodies continue to monitor TDBrPP usage and exposure. Researchers contribute to risk assessments and policy decisions by providing data on its occurrence, toxicity, and alternatives .
Flame Retardant in Polymers and Materials
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Environmental Monitoring and Detection
Genotoxicity and Carcinogenicity Research
Replacement for Brominated Diphenyl Ethers (BDEs)
Polymer-Water Partition Coefficient (Kpw) Estimation
Industrial and Consumer Product Safety Assessment
Regulatory Compliance and Risk Management
Mechanism of Action
Target of Action
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a chemical compound that was once widely used as a flame retardant in plastics and textiles . The primary targets of TDBPP are the nervous and endocrine systems, lungs, and liver .
Mode of Action
The mode of action of TDBPP is based on its interaction with these target organs. The possible mechanism of toxicity of the compound in the nervous system is based on the generation of oxidative stress by TDBPP leading to apoptosis of neuronal cells . In the respiratory organ, mitochondrial damage is considered to be responsible for changes .
Biochemical Pathways
The biochemical pathways affected by TDBPP are those involved in oxidative stress and apoptosis in neuronal cells, and mitochondrial function in the respiratory organ
Pharmacokinetics
It is known that tdbpp has a high octanol–air partition coefficient (koa), high octanol–water partition coefficient (kow), and high bioconcentration factor (bcf), indicating a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .
Result of Action
The molecular and cellular effects of TDBPP’s action include increased nucleus/cytoplasm ratios, cytomegaly, and nuclear vacuolization and pleomorphism in epithelial cells at the corticomedullary junction . These changes increase in severity to a toxic tubular nephrosis as treatment continues, and extend to the peripheral cortex by 52 weeks . Electron microscopy showed loss of microvilli and polarity in the epithelium of the proximal convoluted tubules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TDBPP. For example, the presence of TDBPP has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . The compound has potential to bioaccumulate in the food chain of living organisms . Therefore, the environmental context can significantly impact the distribution and effects of TDBPP.
Safety and Hazards
Tris(2,3-dibromopropyl) phosphate is carcinogenic and its use is restricted . It is mutagenic and listed as an IARC Group 2A carcinogen . It can cause gastrointestinal irritation, nausea, vomiting, headache, dizziness, central nervous system depression, testicular atrophy, chronic lung disease, kidney damage, and liver damage . It can also cause eye irritation and severe skin irritation .
Future Directions
properties
IUPAC Name |
tris(2,3-dibromopropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJRMFWJJONBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br6O4P | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021413 | |
| Record name | Tris(2,3-dibromopropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2,3-dibromopropyl) phosphate is a clear colorless to pale yellow viscous liquid. (NTP, 1992), Colorless liquid; mp = 5.5 deg C; [ICSC] Nearly colorless to pale yellow liquid; [HSDB], COLOURLESS VISCOUS LIQUID. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tris(2,3-dibromopropyl) phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
greater than 234 °F (NTP, 1992), >112 °C, >110 °C | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8 mg/L at 24 °C, Miscible with carbon tetrachloride, chloroform, and methylene chloride, Soluble in chloroform, Solubility in water, g/100ml at 20 °C: 0.063 | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.27 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.27 at 25 °C, Bulk density: 18.5 lb/gal, Relative density (water = 1): 2.27 | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00019 mmHg at 77 °F (NTP, 1992), 0.00019 [mmHg], 2.25X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.019 | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tris(2,3-dibromopropyl) phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Impurities in tris(2,3-dibromopropyl) phosphate include 2,3-dibromopropanol, 1,2,3- tribromopropane and 1,2-dibromo-3-chloropropane. | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tris(2,3-dibromopropyl) phosphate | |
Color/Form |
Viscous, pale yellow liquid, Dense, nearly colorless liquid, Crystals | |
CAS RN |
126-72-7 | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16100 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tris | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,3-dibromo-1-propyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2,3-dibromo-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,3-dibromopropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,3-dibromopropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O89N7ZY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
FP: 5.5 °C, 5.5 °C | |
| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris-BP interact with biological systems?
A1: Tris-BP itself is not the ultimate mutagenic agent. Instead, it undergoes metabolic activation, primarily by cytochrome P450 enzymes (CYP450), to generate reactive metabolites. [, , ] These metabolites, including 2-bromoacrolein (2BA), are highly reactive electrophiles that can form adducts with DNA, leading to mutations and potentially cancer. [, , , ]
Q2: What are the downstream effects of Tris-BP exposure?
A2: Tris-BP exposure has been linked to various adverse effects in both in vitro and in vivo studies. These include:
- Mutagenicity: Tris-BP is mutagenic in bacterial and mammalian test systems, inducing various genetic alterations like gene mutations, chromosome aberrations, and sister chromatid exchanges. [, , , , , ]
- Carcinogenicity: Animal studies demonstrate the carcinogenic potential of Tris-BP, particularly in the kidney, liver, and skin. [, , , , ]
- Organ Toxicity: Tris-BP exhibits toxicity towards specific organs, notably the kidneys and testes. [, , ]
Q3: What is the molecular formula and weight of Tris-BP?
A3: Tris-BP has the molecular formula C9H15Br6O4P and a molecular weight of 697.63 g/mol.
Q4: Is there any spectroscopic data available for Tris-BP?
A4: Yes, various spectroscopic techniques have been employed to analyze Tris-BP. Studies utilize gas chromatography-mass spectrometry (GC-MS) for identification and quantification in environmental and biological samples. [, , , ] Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been used to study the biochemical changes in renal components following Tris-BP exposure. []
Q5: How stable is Tris-BP under different conditions?
A5: Tris-BP exhibits thermal instability, readily decomposing at elevated temperatures. [, , , ] This decomposition is a crucial aspect of its flame-retardant properties. Studies on its thermal oxidative degradation have also been conducted. []
Q6: Does Tris-BP possess any catalytic properties?
A6: While Tris-BP itself is not recognized for its catalytic activity, its degradation products can act as acidic catalysts, influencing the pyrolysis reactions of polymers like poly(ethylene terephthalate) during combustion. []
Q7: Have computational methods been used to study Tris-BP?
A7: While specific details on computational studies focusing solely on Tris-BP are limited in the provided papers, QSAR models have been developed for related halogenated flame retardants. [] These models aim to predict the toxicity and environmental fate of these compounds based on their structure.
Q8: How do structural modifications of Tris-BP affect its activity?
A8: Studies using deuterium-substituted Tris-BP (D15-Tris-BP) provide insights into the SAR. D15-Tris-BP exhibits significantly reduced genotoxicity compared to Tris-BP, suggesting that the C-H bond cleavage step, likely mediated by CYP450, is crucial for its bioactivation. [, ] Additionally, research on metabolites and structurally related compounds like bis(2,3-dibromopropyl)phosphate (Bis-BP) highlights the importance of the number and position of bromine atoms in dictating mutagenic and carcinogenic potential. [, ]
Q9: What are the challenges associated with the formulation of Tris-BP?
A9: The primary challenge with Tris-BP formulation stems from its thermal instability. This characteristic, while beneficial for its flame-retardant application, complicates its incorporation into materials requiring high processing temperatures. []
Q10: What are the regulatory measures regarding Tris-BP?
A10: Due to its confirmed toxicity and carcinogenicity, Tris-BP has been banned from use in textiles and other consumer products in many countries, including the United States and Japan. [, , ]
Q11: What is known about the ADME of Tris-BP?
A11: Tris-BP is absorbed after oral and dermal exposure. [, ] It is rapidly metabolized, primarily by CYP450 enzymes, leading to the formation of reactive metabolites like 2BA. [, , , ] These metabolites are thought to be responsible for its mutagenic and carcinogenic effects. The excretion pathways for Tris-BP and its metabolites have not been extensively studied in the provided papers.
Q12: What in vitro and in vivo models have been used to study Tris-BP?
A12: A variety of models have been employed:
- Bacterial mutagenicity assays (Salmonella typhimurium): These tests demonstrate the mutagenic potential of Tris-BP and its metabolites. [, , , , ]
- Mammalian cell culture: Studies using Chinese hamster cells and rat hepatoma cells show Tris-BP induces sister chromatid exchanges, chromosome aberrations, and DNA strand breaks. [, ]
- Rodent models: Studies in rats and mice demonstrate the carcinogenic potential of Tris-BP, targeting organs like the kidney, liver, skin, and stomach. [, , , , , ]
- Drosophila melanogaster: This model has been used to assess the genotoxicity of Tris-BP and its metabolites, revealing its ability to induce various genetic alterations, including mutations, chromosome loss, and recombination. [, ]
Q13: What are the known toxic effects of Tris-BP?
A13: Research highlights several toxic effects associated with Tris-BP exposure:
- Mutagenicity: Tris-BP induces mutations in various test systems, indicating its potential to damage DNA. [, , , , , , ]
- Carcinogenicity: Animal studies establish Tris-BP as a multi-site carcinogen, primarily targeting the kidney, liver, and skin. [, , , , , ]
- Organ Toxicity: Tris-BP exhibits specific toxicity to the kidneys and testes, leading to cellular damage and dysfunction. [, ]
Q14: Are there safer alternatives to Tris-BP as flame retardants?
A14: Yes, the search for safer and more environmentally friendly flame retardants has led to the development of various alternatives. These include:
- Tris(2,3-dibromo-3,3-dimethyl propyl) phosphate (T23DB3MBP): This compound exhibits comparable flame-retardant properties to Tris-BP but with reduced mutagenicity and nephrotoxicity. []
- Other halogenated phosphates: Researchers are exploring other halogenated phosphates with structural modifications that may minimize their toxicity while retaining flame-retardant efficacy. [, ]
- Non-halogenated flame retardants: Increasing attention is being given to developing and utilizing non-halogenated alternatives, such as phosphorus-containing compounds and inorganic hydroxides, to minimize potential environmental and health concerns associated with halogenated compounds. []
Q15: What resources are available for Tris-BP research?
A15: Various resources are available to support research on Tris-BP and related compounds:
- Analytical Techniques: Established analytical techniques, including GC-MS, HPLC-MS/MS, and NMR, allow for the detection, quantification, and characterization of Tris-BP in various matrices. [, , , , ]
Q16: How has research on Tris-BP fostered cross-disciplinary collaborations?
A16: Research on Tris-BP exemplifies the interconnectedness of different scientific disciplines:
- Toxicology and Environmental Science: Studies on the toxicity and environmental fate of Tris-BP highlight the need for collaboration between toxicologists and environmental scientists to assess the risks associated with chemical exposure and develop strategies for mitigation. [, , ]
- Chemistry and Material Science: Understanding the flame-retardant mechanism of Tris-BP and developing safer alternatives necessitate collaborations between chemists and material scientists to design and synthesize novel compounds with desired properties. [, , , ]
- Biology and Genetics: Research on the mutagenic and carcinogenic effects of Tris-BP draws upon expertise in genetics, molecular biology, and cell biology to elucidate the underlying mechanisms of action and identify potential biomarkers of exposure. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)





